

The Aminomethylcyclines: A Deep Dive into the Structure-Activity Relationship of Omadacycline

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Compound of Interest

Compound Name: *Omacycline*

Cat. No.: *B609740*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

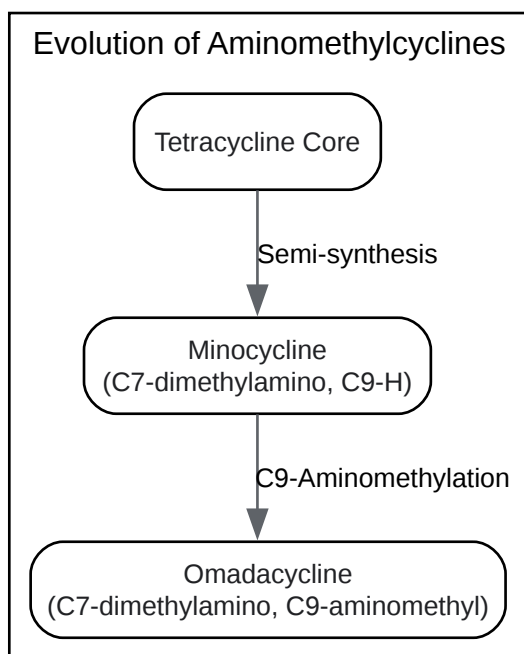
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents that can overcome existing resistance mechanisms. The aminomethylcyclines, a novel class of tetracycline derivatives, represent a significant advancement in this field. **Omacycline**, the first-in-class aminomethylcycline, demonstrates potent, broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria, including strains resistant to conventional tetracyclines. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of aminomethylcyclines, with a primary focus on **omacycline**. It delves into the core chemical modifications that confer its enhanced antibacterial properties, its mechanism of action, and its ability to evade common tetracycline resistance pathways. Detailed experimental protocols for key assays and quantitative antibacterial activity data are presented to serve as a valuable resource for researchers in the field of antibiotic discovery and development.

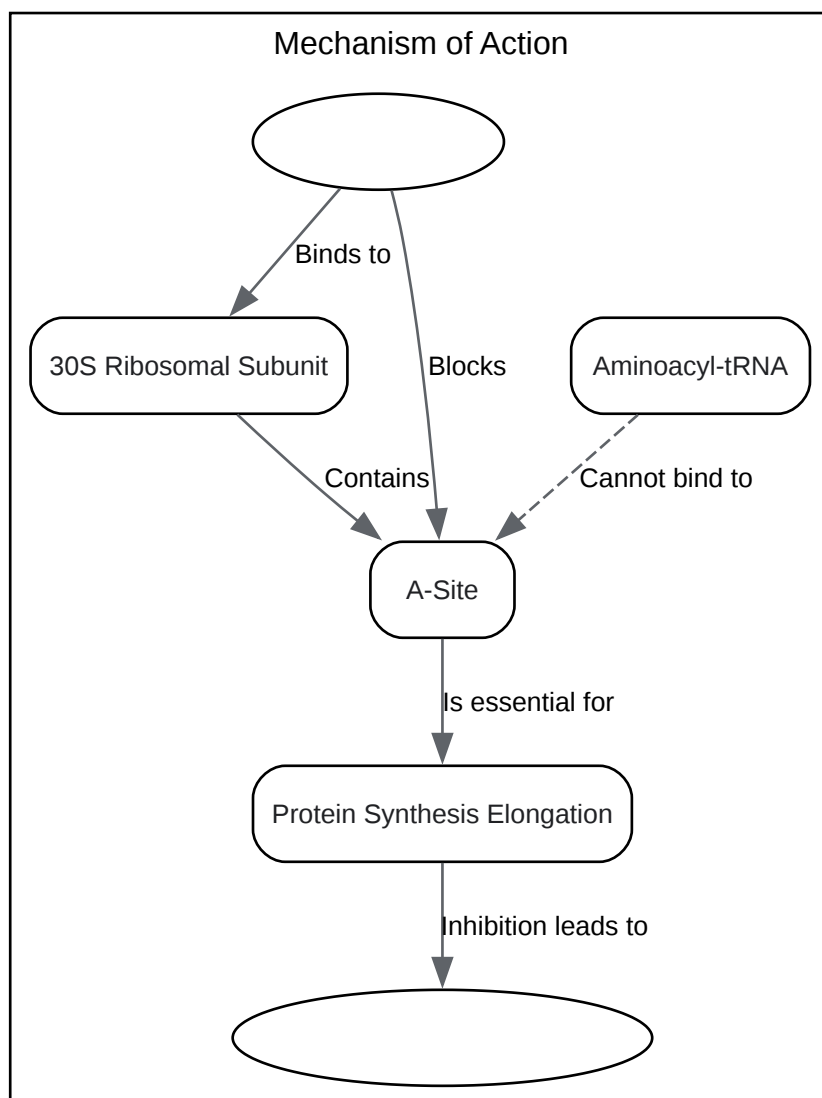
Introduction: The Evolution of Tetracyclines to Aminomethylcyclines

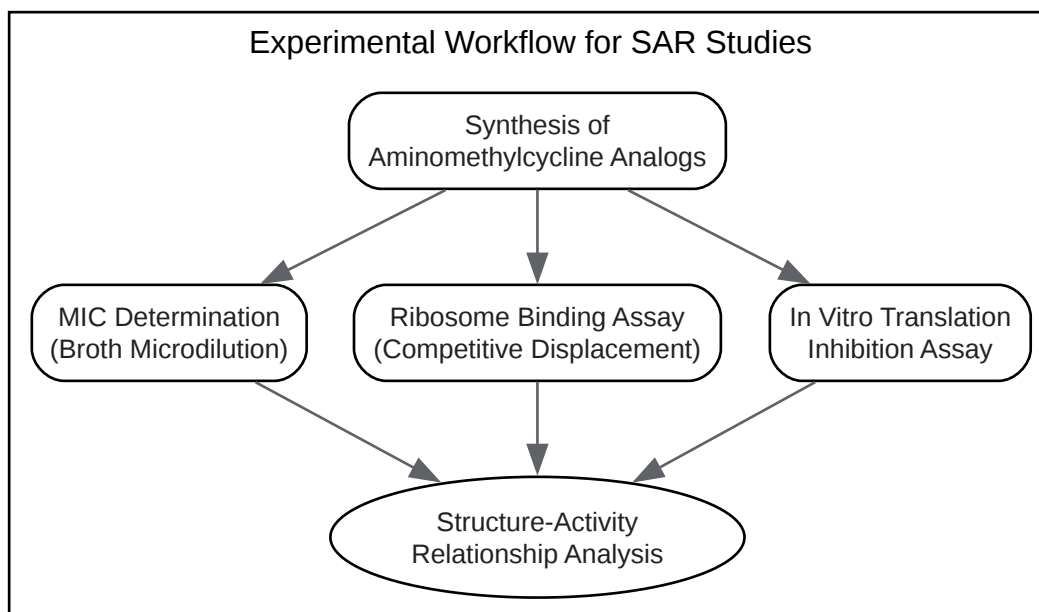
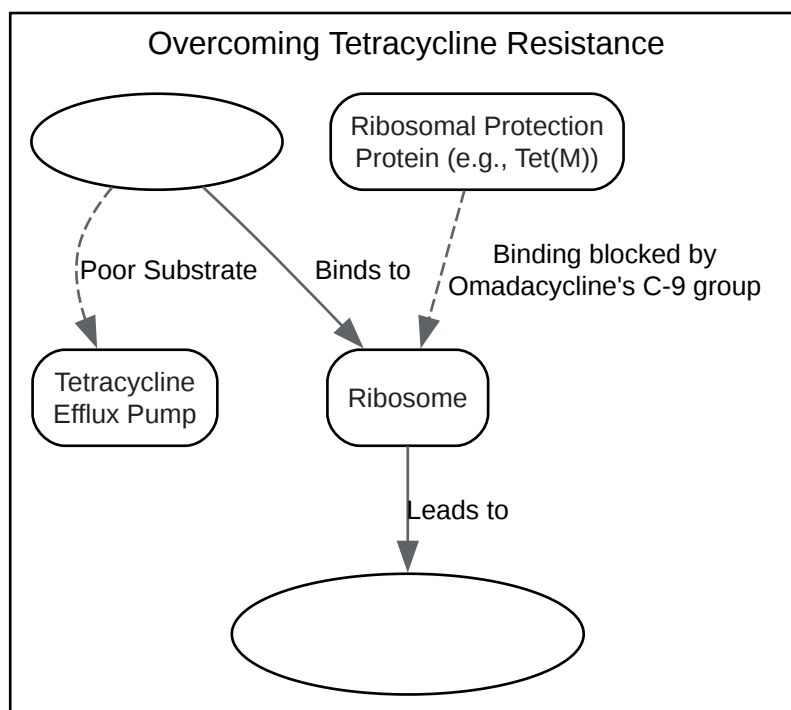
Tetracyclines have been a cornerstone of antibacterial therapy for decades. However, their efficacy has been compromised by the widespread emergence of two primary resistance mechanisms: active drug efflux by Tet proteins and ribosomal protection mediated by proteins

like Tet(M) and Tet(O).[1][2] This challenge prompted the development of new tetracycline analogs capable of evading these resistance mechanisms. The aminomethylcyclines emerged from a focused medicinal chemistry effort to modify the minocycline scaffold, specifically at the C-9 position.[3][4] This led to the discovery of **omadacycline** (9-neopentylaminomethylminocycline), a compound with potent activity against tetracycline-resistant pathogens.[1][3]

The core innovation of the aminomethylcyclines lies in the introduction of a substituent at the C-9 position of the tetracycline D-ring. This modification is crucial for overcoming ribosomal protection.[5][6] Additionally, modifications at the C-7 position help to circumvent tetracycline-specific efflux pumps.[5][7]







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